(2,3-Dichloro-6-nitrophenyl)methanol
Overview
Description
(2,3-Dichloro-6-nitrophenyl)methanol is an organic compound with the molecular formula C7H5Cl2NO3. It is characterized by the presence of two chlorine atoms and a nitro group attached to a benzene ring, with a methanol group at the para position relative to the nitro group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,3-Dichloro-6-nitrophenyl)methanol typically involves the nitration of 2,3-dichlorotoluene followed by oxidation. The nitration process introduces the nitro group into the aromatic ring, and subsequent oxidation converts the methyl group to a methanol group. Common reagents used in these reactions include nitric acid for nitration and oxidizing agents such as potassium permanganate for oxidation.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale nitration and oxidation processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions: (2,3-Dichloro-6-nitrophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be further oxidized to a carboxylic acid.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.
Major Products Formed:
Oxidation: (2,3-Dichloro-6-nitrobenzoic acid)
Reduction: (2,3-Dichloro-6-aminophenyl)methanol
Substitution: Various substituted phenylmethanols depending on the nucleophile used.
Scientific Research Applications
(2,3-Dichloro-6-nitrophenyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2,3-Dichloro-6-nitrophenyl)methanol involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to potential antimicrobial or anticancer effects. The chlorine atoms and methanol group also contribute to the compound’s reactivity and interactions with biological molecules.
Comparison with Similar Compounds
- (2,4-Dichloro-6-nitrophenyl)methanol
- (2,3-Dichloro-5-nitrophenyl)methanol
- (2,3-Dichloro-6-nitrobenzyl alcohol)
Comparison: (2,3-Dichloro-6-nitrophenyl)methanol is unique due to the specific positioning of its chlorine and nitro groups, which influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different reactivity patterns in substitution and reduction reactions, making it a valuable compound for specific synthetic and research applications.
Properties
IUPAC Name |
(2,3-dichloro-6-nitrophenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO3/c8-5-1-2-6(10(12)13)4(3-11)7(5)9/h1-2,11H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCSXCROLWYVFAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])CO)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60457273 | |
Record name | 2,3dichloro-6-nitro benzylalcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60457273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
393078-37-0 | |
Record name | 2,3dichloro-6-nitro benzylalcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60457273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-Dichloro-6-nitrobenzyl alcohol | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z23KFN4ZZS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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